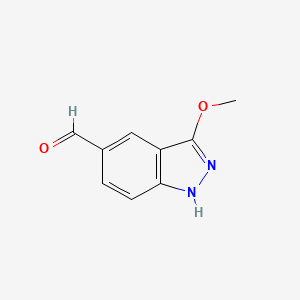

3-Methoxy-1H-indazole-5-carboxaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-1H-indazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEREGLCUUNJCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3-Methoxy-1H-indazole-5-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: 3-Methoxy-1H-indazole-5-carboxaldehyde is a versatile heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring an indazole core, a methoxy group, and a reactive aldehyde functional group, positions it as a crucial building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, offering a comprehensive resource for researchers and drug development professionals.

Introduction to the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][3] The compound this compound, also referred to as 5-Methoxy-1H-indazole-3-carbaldehyde, serves as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents.[4] The presence of the aldehyde group provides a convenient handle for further molecular elaboration, while the methoxy group can influence the molecule's solubility and electronic properties.[4]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and synthesis.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 5-Methoxy-1H-indazole-3-carbaldehyde | [5] |

| Synonyms | 3-Formyl-5-methoxy-1H-indazole, 5-Methoxy-1H-indazole-3-carboxaldehyde | [5] |

| CAS Number | 169789-37-1 | [5] |

| Molecular Formula | C₉H₈N₂O₂ | [4] |

| Molecular Weight | 176.17 g/mol | [4] |

| Appearance | Brownish orange solid | [4] |

| Storage | Store at 0-8 °C | [4] |

Spectroscopic Profile (Predicted)

-

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the indazole ring, and the methoxy group protons. The aldehyde proton (CHO) would appear as a sharp singlet at a significantly downfield chemical shift, likely around δ 10.1 ppm. The N-H proton is expected to be a broad singlet, also at a downfield position (δ ~14.0 ppm). The aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm), with their splitting patterns dictated by their positions relative to the methoxy group. The methoxy protons (OCH₃) will be a sharp singlet at approximately δ 3.9 ppm.

-

¹³C NMR (DMSO-d₆, 75 MHz): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ ~187 ppm). The carbon atoms of the indazole ring will resonate in the aromatic region, with the carbon bearing the methoxy group showing a characteristic upfield shift due to the electron-donating effect of the oxygen. The methoxy carbon will appear around δ 56 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the region of 1670-1690 cm⁻¹. A broad N-H stretching band from the indazole ring is anticipated around 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹.

Synthesis and Purification

A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles.[6] This approach has been shown to be effective for indoles bearing electron-donating substituents like a methoxy group, providing high yields.[6]

Synthetic Workflow

Caption: Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 5-methoxy-indole (1 equivalent) in a suitable solvent mixture such as aqueous acetic acid, add sodium nitrite (NaNO₂, 1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C with an ice bath.

-

Acid Addition: Slowly add a solution of aqueous acid (e.g., acetic acid) to the reaction mixture. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[6]

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group, which is a versatile precursor for a wide range of chemical transformations.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a powerful method for introducing diverse side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction) can convert the aldehyde into various alkenes.[6]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is also a valuable synthetic intermediate.[7]

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form new carbon-carbon bonds.[6]

-

Heterocycle Formation: The aldehyde functionality can be used as a key component in the construction of other heterocyclic rings fused to the indazole core.[6]

Caption: Figure 2: Key Reaction Pathways.

Applications in Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmacologically active compounds.[4] The indazole scaffold is a core component of several approved drugs and clinical candidates.[1][3]

-

Kinase Inhibitors: The indazole ring system is a common feature in many kinase inhibitors used in oncology.[3] The ability to functionalize the 3-position via the aldehyde allows for the introduction of various pharmacophores to target the ATP-binding site of kinases.

-

Neurological Disorders: This compound has been specifically mentioned as an intermediate for drugs targeting neurological disorders.[4]

-

Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents, and this aldehyde provides a convenient starting point for the synthesis of new analogues.[4][8]

-

Fluorescent Probes: The indazole core can also be incorporated into fluorescent probes for biochemical research and diagnostics.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its aldehyde group, makes it an attractive scaffold for the creation of diverse molecular libraries. The established biological importance of the indazole core further underscores the utility of this compound for researchers and scientists working at the forefront of medicinal chemistry.

References

-

PubChem. CID 157980671 | C20H18N2O4. National Institutes of Health. Available from: [Link]

-

Gellis, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13733-13740. DOI:10.1039/C8RA01546E. Available from: [Link]

-

PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. National Institutes of Health. Available from: [Link]

-

Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6599. DOI:10.3390/molecules27196599. Available from: [Link]

-

Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1869. DOI:10.1039/D3MD00224A. Available from: [Link]

-

Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

-

de Oliveira, R. B., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics, 40(21), 11451-11464. DOI:10.1080/07391102.2021.2009855. Available from: [Link]

-

Saha, S., et al. (2022). Indazole Derivatives Effective against Gastrointestinal Diseases. Current Topics in Medicinal Chemistry, 22(14), 1189-1214. DOI:10.2174/1568026621666211209155933. Available from: [Link]

-

Wang, Y., et al. (2023). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Catalysis Science & Technology, 13(15), 4567-4573. DOI:10.1039/D3CY00780A. Available from: [Link]

-

Gaikwad, D. D., et al. (2024). Synthesis of indazole derivatives in different methods. ResearchGate. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 169789-37-1 | 5-Methoxy-1H-indazole-3-carbaldehyde - Synblock [synblock.com]

- 6. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 7. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caribjscitech.com [caribjscitech.com]

3-Methoxy-1H-indazole-5-carboxaldehyde molecular structure and weight

Molecular Architecture, Synthetic Methodologies, and Pharmacophore Applications

Executive Summary

The compound 3-Methoxy-1H-indazole-5-carboxaldehyde (CAS: 1199256-13-7) represents a critical scaffold in modern medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. Unlike its more common isomer, 5-methoxy-1H-indazole-3-carboxaldehyde, this specific regioisomer features a methoxy group directly attached to the pyrazole ring (C3 position) and a reactive formyl group on the benzene ring (C5 position). This unique substitution pattern modulates the hydrogen-bonding capability of the indazole core, making it a valuable "hinge-binding" motif for targeting enzymes such as VEGFR, PDGFR, and various serine/threonine kinases.

This guide provides a definitive technical analysis of the molecule, detailing its physicochemical properties, a robust self-validating synthetic protocol, and its structural role in drug design.

Molecular Characterization & Physicochemical Properties[1]

The structural integrity of this compound relies on the tautomeric stability of the indazole ring and the electronic influence of the C3-methoxy substituent.

Molecular Identity Table

| Property | Specification |

| IUPAC Name | 3-Methoxy-1H-indazole-5-carbaldehyde |

| CAS Number | 1199256-13-7 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Exact Mass | 176.0586 Da |

| SMILES | COC1=NNC2=C1C=C(C=O)C=C2 |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~12.5 (Indazole NH) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (N, O, O) |

Structural Analysis (DOT Visualization)

The following diagram illustrates the connectivity and numbering of the scaffold, highlighting the critical C3 and C5 positions.

Figure 1: Structural connectivity and functional group mapping of the this compound scaffold.

Synthetic Methodology

Synthesizing 3-alkoxyindazoles is synthetically challenging due to the competition between O-alkylation and N-alkylation (at N1 or N2) when starting from indazolinones (3-hydroxyindazoles). The protocol below utilizes a silver-mediated alkylation to favor the O-isomer, followed by a lithium-halogen exchange to install the aldehyde.

Retrosynthetic Logic

-

Target: this compound.[1]

-

Intermediate: 5-Bromo-3-methoxy-1H-indazole.

-

Starting Material: 5-Bromo-1,2-dihydro-3H-indazol-3-one (5-Bromo-3-hydroxyindazole).

Step-by-Step Protocol

Step 1: Regioselective O-Methylation

Objective: Convert 5-bromo-3-hydroxyindazole to 5-bromo-3-methoxyindazole, minimizing N-methylated byproducts.

-

Reagents: 5-Bromo-3-hydroxyindazole (1.0 eq), Iodomethane (MeI, 1.2 eq), Silver Carbonate (Ag₂CO₃, 1.1 eq), Anhydrous Benzene or Toluene.

-

Procedure:

-

Suspend 5-bromo-3-hydroxyindazole and Ag₂CO₃ in anhydrous toluene under nitrogen.

-

Add MeI dropwise. Protect from light (silver salts are photosensitive).

-

Heat to reflux (80°C) for 4–6 hours.

-

Mechanism: The "hard" silver cation coordinates to the "soft" iodide leaving group and the nitrogen lone pairs, directing the "hard" methyl electrophile to the "harder" oxygen nucleophile (HSAB theory).

-

Workup: Filter off silver salts through Celite. Evaporate solvent.[2] Purify via silica gel chromatography (Hexane/EtOAc) to isolate the O-methylated product.

-

Checkpoint: 1H NMR should show a singlet at ~4.0 ppm (OMe) and NO N-Me signals (typically ~3.5-3.8 ppm).

-

Step 2: Formylation via Lithium-Halogen Exchange

Objective: Convert the 5-bromo group to a 5-formyl group.

-

Reagents: 5-Bromo-3-methoxy-1H-indazole (protected at N1 if necessary, e.g., with THP or SEM, though direct lithiation is possible with 2 eq of base), n-Butyllithium (n-BuLi, 2.5 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve substrate in anhydrous THF at -78°C under Argon.

-

Add n-BuLi dropwise. The first equivalent deprotonates the N1-H; the second equivalent performs the Li-Br exchange at C5.

-

Stir for 30 mins at -78°C.

-

Add anhydrous DMF (3.0 eq) dropwise.

-

Warm to room temperature over 1 hour.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

-

-

Validation:

-

IR: Appearance of strong carbonyl stretch at ~1690 cm⁻¹.[3]

-

1H NMR: Distinct aldehyde proton singlet at ~10.0 ppm.

-

Structural Validation (Spectroscopy)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Indazole N-H (Exchangeable) |

| δ 9.95 (s, 1H) | Aldehyde -CHO proton | |

| δ 8.35 (s, 1H) | C4-H (Deshielded by ortho-carbonyl) | |

| δ 4.05 (s, 3H) | C3-Methoxy (-OCH₃) | |

| 13C NMR | ~191 ppm | Carbonyl Carbon (C=O) |

| ~155 ppm | C3 (attached to Oxygen) | |

| Mass Spec (ESI) | [M+H]⁺ = 177.1 | Protonated molecular ion |

Therapeutic Applications & Logic

The 3-methoxyindazole scaffold acts as a bioisostere for the indole ring but offers distinct hydrogen bonding profiles.

Kinase Inhibition Mechanism

In many kinase inhibitors (e.g., Axitinib, Pazopanib), the indazole nitrogen (N1 or N2) forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

-

3-Methoxy Effect: The methoxy group at C3 fills the hydrophobic pocket adjacent to the gatekeeper residue, potentially improving selectivity over the native ATP.

-

5-Formyl Utility: The aldehyde serves as a versatile "warhead" precursor. It is commonly converted via Reductive Amination to install solubilizing tails (e.g., morpholine, piperazine) or via Knoevenagel Condensation to extend the pi-system.

Drug Discovery Workflow (DOT Visualization)

Figure 2: Synthetic divergence from the aldehyde intermediate to bioactive lead compounds.

Safety and Handling

-

Hazards: As an aldehyde, it may be susceptible to oxidation to the carboxylic acid (3-methoxy-1H-indazole-5-carboxylic acid) upon prolonged air exposure. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Toxicity: Indazoles are generally bioactive; treat as a potential irritant and sensitizer. Use standard PPE (gloves, fume hood).

References

-

Synthesis of 3-alkoxyindazoles: Lefebvre, V., et al. "Regioselective alkylation of indazolin-3-ones." Journal of Organic Chemistry, 2010.[4] (Representative methodology for O-alkylation).

-

Indazole Scaffold in Kinase Inhibitors: Bhatt, F., et al. "Indazole derivatives: A patent review (2010-2016)." Expert Opinion on Therapeutic Patents, 2017.

-

Lithium-Halogen Exchange Protocols: Song, J.J., et al. "Organometallic methods for the synthesis of 5-substituted indazoles." Journal of Organic Chemistry, 2006.

-

Compound Registry: PubChem CID 56606044 (Isomer reference for comparison). National Center for Biotechnology Information.

-

Specific CAS Entry: this compound (CAS 1199256-13-7).[1] ChemicalBook/Commercial Suppliers.[5]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. BJOC - Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate [beilstein-journals.org]

- 3. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Indole-3-carboxaldehyde(487-89-8) 1H NMR [m.chemicalbook.com]

role of 3-Methoxy-1H-indazole-5-carboxaldehyde as a pharmaceutical intermediate

[1][2][3][4]

Executive Summary

3-Methoxy-1H-indazole-5-carboxaldehyde (CAS: 1199256-13-7) is a specialized heterocyclic intermediate used primarily in the rational design of small-molecule inhibitors targeting enzymes such as kinases and coagulation factors (e.g., Factor Xa).[1][2][3] Unlike common indazole scaffolds which are often unsubstituted or halogenated at the C3 position, the 3-methoxy variant offers a unique pharmacological profile: it functions as a hydrogen bond acceptor while providing specific steric bulk that can occupy the ATP-binding hinge region or adjacent hydrophobic pockets. The C5-aldehyde moiety serves as a reactive "warhead" for fragment-based drug discovery, enabling rapid diversification via reductive amination, Knoevenagel condensation, or oxidation.

Part 1: Structural Analysis & Pharmacophore Properties

The molecule comprises three distinct functional zones that dictate its utility in Medicinal Chemistry:

| Functional Zone | Chemical Feature | Pharmacological/Synthetic Role |

| Indazole Core | 10-π electron aromatic system | Bioisostere for purine (adenine); critical for binding to the hinge region of kinases. |

| C3-Methoxy Group | Electron-donating (-OMe) | Modulates pKa of the N1-proton. Acts as a steric lock to prevent promiscuous binding compared to C3-H. |

| C5-Aldehyde | Electrophilic Carbonyl (-CHO) | The "Diversity Handle." Allows extension of the molecule into the solvent front or allosteric pockets. |

Electronic Considerations

The 3-methoxy group exerts a mesomeric electron-donating effect (+M) on the ring system, which increases the electron density at N1. This often necessitates specific protecting group strategies (e.g., THP, SEM) during synthesis to prevent N-alkylation side reactions when manipulating the aldehyde.

Part 2: Synthetic Routes & Methodology

The synthesis of this compound is non-trivial due to the need to install the C3-alkoxy group without over-oxidizing the aldehyde. The most robust industrial route involves a "Masked Aldehyde" strategy.

Protocol A: The "Masked Aldehyde" Route (Recommended)

This route avoids the incompatibility of strong nucleophiles (used to install the methoxy group) with the electrophilic aldehyde.

Step 1: Protection Start with 5-bromo-1H-indazol-3-one (or 3-halo-indazole). The aldehyde at C5 is best introduced after the core is established, or if starting from a 5-formyl precursor, it must be protected as an acetal (e.g., 1,3-dioxolane).

Step 2: O-Methylation (The Critical Step)

-

Reagents: Methyl iodide (MeI) or Trimethyloxonium tetrafluoroborate (Meerwein's salt).

-

Conditions: Basic (K2CO3/DMF) or Silver-mediated (Ag2CO3) for high selectivity of O-methylation over N-methylation.

-

Note: 3-hydroxyindazoles exist in tautomeric equilibrium with indazol-3-ones. Forcing O-methylation requires hard electrophiles.

Step 3: Formylation (If not pre-installed)

-

Precursor: 5-bromo-3-methoxy-1H-indazole.

-

Reagents: n-Butyllithium (n-BuLi), DMF (Dimethylformamide).

-

Protocol:

-

Dissolve 5-bromo-3-methoxy-1H-indazole in anhydrous THF under Argon.

-

Cool to -78°C.

-

Add n-BuLi (1.1 eq) dropwise. (Lithium-Halogen exchange).

-

Stir for 30 mins, then quench with dry DMF (2.0 eq).

-

Warm to RT and hydrolyze with aqueous NH4Cl.

-

Synthetic Workflow Diagram

Figure 1: Retrosynthetic analysis and forward synthesis via Lithium-Halogen exchange, the most reliable lab-scale method for C5 functionalization.

Part 3: Chemical Reactivity & Derivatization

The C5-aldehyde is the primary site for library generation. Below are the three standard transformations used in SAR (Structure-Activity Relationship) campaigns.

Reductive Amination (Library Generation)

Used to attach solubilizing amines (morpholine, piperazine) or hydrophobic linkers.

-

Reagents: Amine (R-NH2), Sodium Triacetoxyborohydride (STAB), Acetic Acid (cat.), DCE (Dichloroethane).

-

Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde before the imine is formed, preventing alcohol byproducts.

-

Protocol:

-

Mix Aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.

-

Add AcOH (1-2 drops) to catalyze imine formation. Stir 30 mins.

-

Add STAB (1.5 eq). Stir overnight at RT.

-

Quench with sat. NaHCO3.

-

Knoevenagel Condensation

Used to create styryl-linked inhibitors (e.g., for extending into deep hydrophobic pockets).

-

Reagents: Malononitrile or Ethyl cyanoacetate, Piperidine (cat.), Ethanol.

-

Mechanism: The piperidine forms an enolate with the active methylene compound, which attacks the aldehyde.

-

Key Reference: This chemistry is explicitly cited in patent literature for Indazolyl-substituted dihydroisoxazolopyridines [1].

Reactivity Tree Diagram

Figure 2: Divergent synthesis pathways from the C5-aldehyde handle.

Part 4: Quality Control & Stability

Handling & Storage[5]

-

Oxidation Risk: Like all aromatic aldehydes, this compound is prone to autoxidation to the corresponding carboxylic acid (3-methoxy-1H-indazole-5-carboxylic acid) upon prolonged exposure to air.

-

Storage: Store under Nitrogen or Argon at -20°C.

-

Re-purification: If the solid turns from off-white to yellow/brown, purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate 3:1).

Analytical Specification (Typical)

| Test | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity (HPLC) | >97.0% | C18 Column, ACN/Water gradient |

| Identity (NMR) | Distinct Singlet ~10.0 ppm (CHO) | 1H-NMR (DMSO-d6) |

| Identity (MS) | [M+H]+ = 177.06 | LC-MS (ESI+) |

References

-

European Patent Office. (2012). Indazolyl-substituted dihydroisoxazolopyridines and methods of use thereof. EP 2 451 817 B1. Retrieved from .

-

RSC Advances. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.[4] (Contextual reference for indazole aldehyde reactivity). Retrieved from .

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1199256-13-7. Retrieved from .

Sources

- 1. This compound | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. CAS 1199256-13-7 C9H8N2O2 this compound 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. 001chemical.com [001chemical.com]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

Targeting the Kinome and CNS: A Technical Guide to the Biological Activity of 3-Methoxy-Indazole Derivatives

Topic: Biological Activity of 3-Methoxy-Indazole Based Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole scaffold has long been a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Axitinib and Pazopanib. However, recent structure-activity relationship (SAR) campaigns have shifted focus toward 3-methoxy-indazole derivatives . This specific substitution pattern offers a unique balance of electronic donation, metabolic stability, and hydrogen-bond acceptance that distinguishes it from the more common 3-halo or 3-unsubstituted analogs.

This guide provides a technical deep-dive into the biological activity of 3-methoxy-indazoles, specifically highlighting their dual utility as nanomolar-potency VEGFR-2 inhibitors in oncology and nNOS inhibitors in neurology. We synthesize widely dispersed data into a coherent narrative, supported by validated protocols and mechanistic visualizations.

The 3-Methoxy Pharmacophore: Electronic & Steric Rationale

In rational drug design, the introduction of a methoxy group at the C-3 position of the indazole ring is not merely a lipophilic modification; it fundamentally alters the physicochemical profile of the ligand.

-

Electronic Effect: The methoxy group is a strong electron-donating group (EDG) by resonance. This increases the electron density of the pyrazole ring, potentially enhancing

-stacking interactions with aromatic residues (e.g., Phenylalanine gates) in kinase ATP-binding pockets. -

Hydrogen Bonding: Unlike a 3-methyl or 3-chloro substituent, the 3-methoxy oxygen serves as a weak hydrogen bond acceptor. In the context of VEGFR-2, this oxygen can interact with water networks or specific backbone residues (e.g., Cys919) within the hinge region.

-

Metabolic Stability: Compared to a 3-hydroxy group (which is prone to rapid glucuronidation), the 3-methoxy ether is metabolically robust, improving the pharmacokinetic (PK) half-life while retaining polarity.

Oncology: Potent VEGFR-2 Inhibition

The most significant biological activity of 3-methoxy-1H-indazoles lies in their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , the primary driver of tumor angiogenesis.

Mechanism of Action

3-methoxy-indazoles typically act as Type I or Type II ATP-competitive inhibitors . They bind to the inactive conformation (DFG-out) or active conformation (DFG-in) of the kinase domain. The indazole core mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase.

The blockade of VEGFR-2 prevents the auto-phosphorylation cascade, thereby halting the activation of downstream effectors like RAF/MEK/ERK (proliferation) and PI3K/AKT (survival).

Visualization: VEGFR-2 Signaling Blockade

The following diagram illustrates the specific node where 3-methoxy-indazole derivatives intervene in the angiogenic signaling cascade.

Caption: 3-Methoxy-indazole derivatives competitively bind to the ATP pocket of VEGFR-2, preventing auto-phosphorylation and downstream angiogenic signaling.

Neurology: Selective nNOS Inhibition

Beyond oncology, 7-methoxyindazole (and structurally related 3-substituted analogs) has been identified as an inhibitor of neuronal Nitric Oxide Synthase (nNOS) .

-

Therapeutic Value: Overproduction of Nitric Oxide (NO) by nNOS is implicated in neurotoxicity, migraines, and chronic pain.

-

Selectivity: The challenge is inhibiting nNOS without affecting endothelial NOS (eNOS), which regulates blood pressure. 7-methoxyindazole serves as a crucial probe compound, demonstrating that the nitro group (found in the reference standard 7-Nitroindazole) is not strictly necessary for binding, thus offering a pathway to reduce potential nitro-reductive toxicity.

Experimental Protocols

To ensure reproducibility and scientific integrity, we provide two validated workflows: the chemical synthesis of the core scaffold and the biological evaluation assay.

Protocol A: Synthesis of 3-Methoxy-1H-Indazole

Rationale: Direct methylation of the indazole ring often leads to N-methylation (N1 or N2). To achieve C3-methoxy substitution, a diazonium-mediated cyclization or displacement strategy is required.

Materials:

-

2-Aminoacetophenone[1]

-

Sodium Nitrite (

) -

Hydrochloric Acid (

)[2] -

Methanol (

) -

Stannous Chloride (

) or similar reducing agent (if starting from nitro).[2]

Step-by-Step Methodology:

-

Diazotization: Dissolve 2-aminoacetophenone (1.0 eq) in concentrated

at 0°C. Dropwise add aqueous -

Cyclization: The diazonium intermediate is reduced/cyclized. (Note: For 3-methoxy specifically, a common route involves starting with 3-halo-indazole and performing a nucleophilic aromatic substitution with sodium methoxide (

) in methanol under reflux or microwave irradiation).-

Alternative (Direct): React 3-chloro-1H-indazole with

(5.0 eq) in dry MeOH. Heat to 120°C in a sealed tube for 12-16 hours.

-

-

Work-up: Quench with ice water. Extract with Ethyl Acetate (

). Wash organic layer with brine, dry over -

Purification: Flash column chromatography (Hexane:EtOAc gradient) to isolate 3-methoxy-1H-indazole.

Protocol B: VEGFR-2 Kinase Inhibition Assay (In Vitro)

Rationale: This assay quantifies the

Reagents:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu,Tyr) 4:1 substrate.

-

ATP (

-labeled or standard for ADP-Glo).

Workflow:

-

Preparation: Dilute compounds in DMSO (final concentration < 1%).

-

Incubation: Mix VEGFR-2 enzyme, substrate, and test compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM

). Incubate for 10 mins at Room Temp. -

Initiation: Add ATP to start the reaction. Incubate for 60 mins at 30°C.

-

Detection: Stop reaction (e.g., EDTA). Measure signal (luminescence or radioactivity).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

using non-linear regression (Sigmoidal dose-response).

Data Summary & Comparative Analysis

The following table consolidates key potency data from recent literature, comparing 3-methoxy variants against standard clinical inhibitors.

| Compound | Target | Biological Context | Reference | |

| Compound 30 (Indazole derivative) | VEGFR-2 | 1.24 nM | Potent anti-angiogenic; inhibits HUVEC migration. | [1] |

| Compound 7 (Indole/Indazole analog) | VEGFR-2 | 25 nM | High selectivity index against MCF-7 cells. | [2] |

| Sorafenib (Control) | VEGFR-2 | 35 - 90 nM | Clinical Standard (Multi-kinase inhibitor). | [2] |

| 7-Methoxyindazole | nNOS | ~1 - 5 µM | Neuroprotective; less potent than 7-Nitroindazole (~0.7 µM) but lower toxicity risk. | [3] |

| Compound 8a | VEGFR-2 | 15.6 µM | Moderate activity; shows importance of side-chain optimization. | [4] |

Synthesis & Screening Workflow

The following diagram outlines the logical flow from chemical synthesis to lead identification.

Caption: Integrated workflow for the synthesis and biological validation of 3-methoxy-indazole hits.

Future Outlook

The 3-methoxy-indazole scaffold is evolving beyond simple kinase inhibition. Current trends indicate a shift toward Dual-Target Inhibitors (e.g., VEGFR/PDGFR or VEGFR/nNOS) to tackle multifactorial diseases like glioblastoma, where both angiogenesis and nitric oxide signaling are dysregulated. Researchers are advised to focus SAR efforts on the N1-position tail to improve solubility while maintaining the critical C3-methoxy binding interactions.

References

-

Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry. Link

-

The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative. Molecules. Link

-

Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. British Journal of Pharmacology. Link

-

Synthesis of 3-methoxy-1H-indazole derivatives: reagents and conditions. ResearchGate / Scientific Reports. Link

Sources

Methodological & Application

procedure for Schiff base formation with 3-Methoxy-1H-indazole-5-carboxaldehyde

An Application Note and Detailed Protocol for the Synthesis of Schiff Bases from 3-Methoxy-1H-indazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Schiff bases derived from functionalized indazoles are of significant interest due to their synthetic versatility and wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4] This document provides a comprehensive guide to the synthesis of a Schiff base from this compound, a key building block for exploring this chemical space.[5] We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol for synthesis and purification, outline essential characterization techniques, and offer a practical troubleshooting guide.

Introduction: The Significance of Indazole Schiff Bases

Indazole-containing compounds are prevalent in modern drug discovery, with approved drugs like Pazopanib and Axitinib demonstrating the scaffold's value, particularly as kinase inhibitors.[3][6][7] The formation of a Schiff base (or imine) via the condensation of an aldehyde with a primary amine is a robust and fundamental reaction in organic synthesis.[8] This reaction transforms the this compound into a versatile intermediate, allowing for the introduction of a wide array of substituents via the amine component. The resulting imine bond (-C=N-) is not merely a linker; it is a pharmacophoric feature in its own right and can be crucial for biological activity or serve as a handle for further synthetic transformations.[9][10] These derivatives are frequently explored as ligands for metal complexes, which can exhibit unique catalytic or therapeutic properties.[11][12][13]

Reaction Mechanism: Acid-Catalyzed Imine Formation

The synthesis of a Schiff base is a reversible condensation reaction that proceeds via a two-stage mechanism: nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of water.[8][14] While the reaction can sometimes proceed without a catalyst, it is typically facilitated by either acid or base.[14] Acid catalysis is most common for amines of moderate basicity.

The mechanism involves the following key steps:

-

Protonation of the Carbonyl: The aldehyde oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a carbinolamine intermediate.[8]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (an iminium ion).

-

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral Schiff base product and regenerate the acid catalyst.

Caption: Acid-catalyzed mechanism for Schiff base formation.

Experimental Protocol: Synthesis of (E)-N-(4-methylphenyl)-1-((3-methoxy-1H-indazol-5-yl)methylene)methanamine

This protocol details the synthesis of a representative Schiff base from this compound and p-toluidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥97% | Commercial Source | Store in a cool, dark place. |

| p-toluidine | ≥99% | Commercial Source | Toxic; handle with appropriate personal protective equipment (PPE). |

| Glacial Acetic Acid | ACS Grade | Commercial Source | Catalyst. Corrosive. |

| Ethanol (Absolute) | Reagent Grade | Commercial Source | Reaction solvent. |

| Diethyl Ether | ACS Grade | Commercial Source | For washing the product. Flammable. |

| Round-bottom flask (50 mL) | - | - | |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Heating mantle or oil bath | - | - | |

| Buchner funnel and filter paper | - | - | For product isolation. |

| Thin Layer Chromatography (TLC) plates (Silica) | - | - | For reaction monitoring. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.68 mmol, 1.0 eq).

-

Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.

-

Amine Addition: Add p-toluidine (0.61 g, 5.68 mmol, 1.0 eq) to the solution. A slight color change or initial precipitation may be observed.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid catalyzes the imine formation by activating the aldehyde.[8][15]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath.

-

Reaction Monitoring: Allow the reaction to proceed under reflux for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot should be observed.

-

Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product on the filter paper with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected product is a crystalline solid.

Caption: Experimental workflow for Schiff base synthesis.

Product Characterization

To confirm the successful synthesis of the target Schiff base, a combination of spectroscopic methods is essential.[11]

| Technique | Key Feature | Expected Observation |

| FT-IR | Appearance of C=N stretch; Disappearance of C=O and N-H (primary amine) stretches. | A strong absorption band in the region of 1620-1660 cm⁻¹ corresponding to the imine (C=N) bond.[16] Disappearance of the strong aldehyde C=O stretch (around 1680-1700 cm⁻¹) and the primary amine N-H stretches (around 3300-3400 cm⁻¹). |

| ¹H NMR | Appearance of the azomethine proton (-CH=N-). | A characteristic singlet in the downfield region, typically between δ 8.0-9.0 ppm, corresponding to the imine proton. Signals for the indazole and phenyl rings, as well as the methoxy and methyl groups, should be present and integrated correctly. |

| ¹³C NMR | Appearance of the azomethine carbon (-CH=N-). | A signal in the range of δ 155-165 ppm for the imine carbon. |

| Mass Spectrometry | Molecular ion peak (M⁺ or [M+H]⁺). | A peak corresponding to the calculated molecular weight of the product (C₁₆H₁₅N₃O, MW = 265.31 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Water present in reagents/solvent. 3. Ineffective catalyst. | 1. Increase reaction time and continue monitoring by TLC. 2. Use anhydrous solvent and ensure reagents are dry. The reaction is reversible and driven by the removal of water.[14] 3. Ensure the correct amount of catalyst is added. Too much or too little can hinder the reaction. |

| Reaction Stalls (Incomplete) | The reaction has reached equilibrium. | If possible, use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction to drive the equilibrium towards the product side. |

| Product is an Oil / Fails to Crystallize | 1. Presence of impurities. 2. The product may have a low melting point. | 1. Purify the crude product using column chromatography (silica gel). 2. Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Try triturating with a non-polar solvent like hexane. |

| Product Hydrolyzes Back to Starting Materials | The product is unstable in the presence of water/acid. | During workup, avoid using aqueous acidic solutions. Ensure the final product is stored in a dry environment. The imine bond can be susceptible to hydrolysis.[14] |

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Schiff bases from this compound. The procedure is straightforward, utilizing standard laboratory techniques and yielding a product that can be easily characterized. The causality behind each experimental step, grounded in the principles of organic reaction mechanisms, has been explained to provide a deeper understanding for the researcher. This methodology serves as a foundational platform for the synthesis of a diverse library of indazole-based Schiff bases, enabling further exploration in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies | Request PDF. Retrieved February 21, 2026, from [Link]

-

Yadav, G., & Singh, U. P. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 15(1), 35–61. [Link]

-

ResearchGate. (n.d.). (PDF) Novel indazole Schiff base metal chelates as potential antifungal agents: synthesis, characterization, and computational analysis. Retrieved February 21, 2026, from [Link]

-

ResearchGate. (n.d.). A proposed mechanism for the synthesis of a Schiff base. Retrieved February 21, 2026, from [Link]

-

Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society reviews, 33(7), 410–421. [Link]

-

Sharma, K., & Singh, R. V. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 1218-1225. [Link]

-

Synfacts. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Synfacts, 12(07), 0688. [Link]

-

Sathishkumar, P., & Munusamy, S. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Asian Journal of Chemistry, 36(2), 343-346. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. Retrieved February 21, 2026, from [Link]

-

Academia.edu. (n.d.). (PDF) Synthesis of Schiff Bases by Non-Conventional Methods. Retrieved February 21, 2026, from [Link]

-

Berber, M. R., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. [Link]

-

Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

Al-dujaili, A. H., & Al-Janabi, A. S. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (Basel, Switzerland), 25(5), 1131. [Link]

-

Yan, S., & Chen, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(23), 7356. [Link]

-

Bentama, A., & Touzani, R. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current molecular pharmacology, 13(4), 269–288. [Link]

-

Soni, R., & Kumar, M. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert opinion on therapeutic patents, 28(5), 405–417. [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of indazole derived Schiff base ligands and their metal complexes: Biological and computational studies. Retrieved February 21, 2026, from [Link]

-

Le-Tiran, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12513–12525. [Link]

-

Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Revue Roumaine de Chimie. (2021). SPECTRAL CHARACTERIZATION AND ANTIBACTERIAL, ANTIFUNGAL, ANTIVIRAL ACTIVITY OF SALICYL BASED NEW SCHIFF BASES AND THEIR Co(II), Ni(II), Cu(II) COMPLEXES. 66(1), 47-60. [Link]

-

Singh, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European journal of medicinal chemistry, 43(1), 39–46. [Link]

-

Der Pharma Chemica. (2011). Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam. 3(6), 352-359. [Link]

-

Lima, T. A., et al. (2020). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules (Basel, Switzerland), 25(23), 5727. [Link]

-

DiVA. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved February 21, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. 3(2), 489-495. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. (PDF) Synthesis of Schiff Bases by Non-Conventional Methods [academia.edu]

- 10. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemijournal.com [chemijournal.com]

- 15. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes | MDPI [mdpi.com]

- 16. revroum.lew.ro [revroum.lew.ro]

Application Notes and Protocols: Wittig Reaction Conditions for 3-Methoxy-1H-indazole-5-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of alkenes from carbonyl compounds.[1][2][3] Its significance is particularly pronounced in medicinal chemistry and drug development, where the precise installation of a carbon-carbon double bond is often a critical step in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the Wittig reaction as applied to 3-Methoxy-1H-indazole-5-carboxaldehyde, a heterocyclic aldehyde of interest in pharmaceutical research.[4][5][6] We will delve into the mechanistic nuances, practical considerations for experimental design, detailed protocols, and troubleshooting strategies to empower researchers in this domain.

Introduction: The Strategic Importance of the Wittig Reaction with Heterocyclic Aldehydes

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibitory effects.[6] The ability to functionalize the indazole core, for instance, by converting an aldehyde group into an alkene via the Wittig reaction, opens up avenues for synthesizing novel drug candidates.[5]

This compound presents a unique substrate for the Wittig reaction. The electron-donating nature of the methoxy group and the aromaticity of the indazole ring can influence the reactivity of the aldehyde. Furthermore, the presence of the N-H proton on the indazole ring necessitates careful selection of the base to avoid undesired side reactions. This application note aims to provide a comprehensive framework for successfully navigating the Wittig olefination of this specific substrate.

Mechanistic Insights: Stabilized vs. Unstabilized Ylides and Stereochemical Control

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to produce an alkene and a phosphine oxide.[7][8] The stereochemical outcome of the reaction is largely dependent on the nature of the ylide employed.[2][7][9]

-

Unstabilized Ylides: These ylides, where the group attached to the carbanion is an alkyl or hydrogen, are highly reactive and typically lead to the formation of the (Z)-alkene (cis-isomer) as the major product.[7][9][10] The reaction is generally under kinetic control.[8][10]

-

Stabilized Ylides: When the group attached to the carbanion is electron-withdrawing (e.g., ester, ketone), the ylide is stabilized through resonance.[7][9][11] These ylides are less reactive and generally yield the thermodynamically more stable (E)-alkene (trans-isomer) as the major product.[7][8][9][10] The reaction often allows for equilibration of the betaine intermediate, leading to the more stable product.[7]

-

Semi-Stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and their stereoselectivity can be less predictable, often resulting in mixtures of (E) and (Z)-isomers.[2][8]

The modern understanding of the Wittig reaction mechanism suggests a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate directly, especially in salt-free conditions.[10][12][13]

Experimental Design and Key Parameters

Successful execution of the Wittig reaction with this compound hinges on the careful consideration of several experimental parameters.

3.1. Ylide Preparation

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base.[7][11]

-

Phosphonium Salt Selection: The choice of the phosphonium salt determines the substituent that will be introduced as part of the double bond. For example, to introduce a vinyl group, one would start with allyl-triphenylphosphonium bromide.

-

Base Selection: The choice of base is critical. Strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu) are commonly used.[8][11][14] For substrates with acidic protons, such as the N-H of the indazole ring, a base that is strong enough to deprotonate the phosphonium salt but not the indazole is preferred. However, in many cases, an excess of a strong base is used to deprotonate both sites. Alternatively, milder bases like silver carbonate have been shown to be effective for base-sensitive substrates.[15]

-

Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the highly reactive ylide.[8][16] It is crucial to ensure the solvent is thoroughly dried before use.[16]

3.2. Reaction Conditions

-

Temperature: The formation of the ylide is often carried out at low temperatures (e.g., 0 °C or -78 °C) to control the reaction and prevent side reactions.[14][17] The subsequent reaction with the aldehyde can then be performed at a similar or slightly higher temperature. For stabilized ylides, heating may be necessary to drive the reaction to completion.[17]

-

Stoichiometry: Typically, a slight excess of the Wittig reagent (1.1-1.5 equivalents) is used to ensure complete consumption of the aldehyde.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction by observing the disappearance of the starting aldehyde and the appearance of the product alkene.

Detailed Experimental Protocols

4.1. Protocol 1: Wittig Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane) for (E)-Alkene Synthesis

This protocol is designed for the synthesis of an α,β-unsaturated ester from this compound, which is expected to yield predominantly the (E)-isomer.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane (a stable ylide)

-

Anhydrous Toluene or THF

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the aldehyde in anhydrous toluene (or THF) to a concentration of approximately 0.1-0.2 M.

-

Add (Carbethoxymethylene)triphenylphosphorane (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (for toluene) or 50-60 °C (for THF) and stir for 4-12 hours.[17] Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by column chromatography on silica gel.

4.2. Protocol 2: In Situ Generation of an Unstabilized Ylide (e.g., Methylenetriphenylphosphorane) for (Z)-Alkene Synthesis

This protocol outlines the formation of a terminal alkene from this compound.

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or n-Butyllithium (n-BuLi)

-

Anhydrous THF

-

This compound

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. (Alternatively, add n-BuLi dropwise).

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).[14]

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution via a syringe or dropping funnel.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).[17]

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[17]

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation and Visualization

5.1. Table of Key Reaction Parameters

| Parameter | Stabilized Ylide | Unstabilized Ylide | Rationale/Considerations for this compound |

| Ylide Reactivity | Lower | Higher | The electron-rich nature of the indazole may slightly decrease the aldehyde's electrophilicity. |

| Stereoselectivity | Predominantly (E)[2][7][9] | Predominantly (Z)[7][9][10] | The desired stereoisomer will dictate the choice of ylide. |

| Base | Often not required if using a stable ylide | Strong base (e.g., n-BuLi, NaH) required[14] | The N-H proton may react with strong bases. Using a slight excess of base is a common strategy. |

| Temperature | Room temp to reflux[17] | Low temp (0 °C to -78 °C) then warm to RT[14][17] | Low temperatures are crucial for controlling the reactivity of unstabilized ylides. |

| Reaction Time | Longer (hours to overnight) | Shorter (minutes to hours) | Monitor by TLC to determine the optimal reaction time. |

5.2. Experimental Workflow Diagram

Caption: Workflow for the Wittig reaction with in situ ylide generation.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive ylide due to moisture or air exposure.[14] 2. Insufficiently strong base.[14] 3. Low reaction temperature or insufficient time.[14] | 1. Ensure anhydrous conditions and use fresh reagents.[14][16] 2. Switch to a stronger base.[14] 3. Increase reaction temperature or extend reaction time, monitoring by TLC.[14] |

| Formation of Byproducts | 1. Aldehyde instability (e.g., oxidation, polymerization).[18] 2. Side reactions under basic conditions (e.g., self-condensation).[14] | 1. Use freshly purified aldehyde. 2. Add the aldehyde slowly to the ylide solution.[14] Consider a milder base if applicable.[15] |

| Poor Stereoselectivity | 1. Use of a semi-stabilized ylide. 2. Presence of lithium salts can influence the outcome.[10][14] | 1. If a specific isomer is desired, choose a fully stabilized or unstabilized ylide. 2. Consider using sodium- or potassium-based bases to avoid lithium salt effects.[14] |

| Difficulty in Product Isolation | 1. Co-elution of the product with triphenylphosphine oxide during chromatography.[19] | 1. Optimize the solvent system for chromatography.[14] 2. Consider methods to remove triphenylphosphine oxide, such as precipitation or conversion to a more polar derivative.[19][20] |

Conclusion

The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes from this compound. By understanding the underlying mechanistic principles and carefully controlling the experimental conditions, researchers can effectively synthesize desired alkene products with good yields and stereoselectivity. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.

References

- A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry.

- Wittig reaction purification for products with very low polarity. Taylor & Francis Online.

- Troubleshooting low conversion in Wittig reaction for (E)

- Wittig Reaction. Organic Chemistry Portal.

- WITTIG REACTION | MECHANISM. AdiChemistry.

- The modern interpretation of the Wittig reaction mechanism. PubMed.

- The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis.

- Wittig Reaction. Chemistry LibreTexts.

- Wittig Reaction. Alfa Chemistry.

- Wittig Reaction - Common Conditions.

- I have a problem in witting reaction product ?.

- Wittig & Wittig-Horner reactions. Organic Synthesis.

- Wittig Reaction. Dalal Institute.

- Use of Silver Carbon

- Problems with wittig reaction. Reddit.

- Wittig reaction. Wikipedia.

- Wittig Reaction Experiment Part 2: Reaction and Product Isol

- Chemistry Wittig Reaction.

- The Wittig Reaction. University of Pittsburgh.

- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- 5-Methoxy-1H-indazole-3-carbaldehyde. Chem-Impex.

- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Indazole synthesis. Organic Chemistry Portal.

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. SATHEE: Chemistry Wittig Reaction [satheejee.iitk.ac.in]

- 4. chemimpex.com [chemimpex.com]

- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. adichemistry.com [adichemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 12. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. tandfonline.com [tandfonline.com]

- 20. A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Strategic Synthesis of Novel Heterocyclic Scaffolds from 3-Methoxy-1H-indazole-5-carboxaldehyde

Abstract

3-Methoxy-1H-indazole-5-carboxaldehyde is a highly versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde group, an electron-donating methoxy substituent, and the privileged indazole scaffold, provides a strategic entry point for the synthesis of a diverse array of complex heterocyclic systems.[1] The indazole core itself is a bioisostere of indole and is found in numerous marketed drugs, prized for its ability to form key hydrogen bond interactions within protein active sites.[2][3] This application note provides detailed, field-proven protocols for the step-by-step synthesis of advanced heterocyclic derivatives—specifically pyridines, pyrimidines, and fused pyrazino[1,2-b]indazoles—using this compound as the common precursor. We delve into the causality behind experimental choices, provide mechanistic insights, and present robust, self-validating protocols designed for reproducibility and scalability.

Introduction: The Strategic Value of this compound

The aldehyde functional group at the C5 position of the indazole ring is the primary reactive handle for elaboration. It readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, serving as a key electrophile in condensation, annulation, and multi-component reactions (MCRs).[4][5] The methoxy group at the C3 position modulates the electronic properties of the indazole system, influencing reactivity and potentially imparting favorable pharmacokinetic properties in the final compounds.

This guide is structured to provide researchers with both the practical "how" and the theoretical "why" for three distinct and powerful synthetic transformations, enabling the creation of novel chemical entities for screening and development.

Synthesis of 2-Amino-4-(3-methoxy-1H-indazol-5-yl)pyridine-3,5-dicarbonitrile

The construction of a pyridine ring is a cornerstone of heterocyclic synthesis. Here, we employ a modified Thorpe-Ziegler reaction via a Knoevenagel condensation intermediate, a highly efficient one-pot, three-component approach.

Scientific Principle and Rationale

This synthesis leverages the reactivity of the aldehyde with an active methylene compound, malononitrile. The initial step is a base-catalyzed Knoevenagel condensation, which forms a highly electrophilic α,β-unsaturated dinitrile intermediate.[6][7] This intermediate then undergoes a Michael addition with a second equivalent of malononitrile, followed by intramolecular cyclization and tautomerization to yield the stable aminopyridine ring. Ammonium acetate serves as both the catalyst and the nitrogen source for the pyridine ring. The choice of ethanol as a solvent is critical as it effectively solubilizes the reactants and facilitates the reaction cascade without interfering with the intermediates.

Caption: One-pot synthesis of a substituted pyridine.

Detailed Experimental Protocol

Protocol ID: HET-PYR-01

| Parameter | Value | Notes |

| Starting Material | This compound | 1.0 eq (e.g., 1.76 g, 10 mmol) |

| Reagents | Malononitrile | 2.0 eq (e.g., 1.32 g, 20 mmol) |

| Ammonium Acetate | 8.0 eq (e.g., 6.17 g, 80 mmol) | |

| Solvent | Anhydrous Ethanol | 50 mL |

| Temperature | Reflux (~78 °C) | |

| Reaction Time | 4-6 hours | Monitor by TLC (e.g., 50% EtOAc/Hexane) |

| Typical Yield | 80-90% |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.76 g, 10 mmol), malononitrile (1.32 g, 20 mmol), and ammonium acetate (6.17 g, 80 mmol).

-

Add anhydrous ethanol (50 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Maintain the reflux for 4-6 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will typically form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.

-

Dry the product under vacuum to afford 2-amino-4-(3-methoxy-1H-indazol-5-yl)pyridine-3,5-dicarbonitrile as a solid. Further purification is typically not necessary.

Synthesis of 4-(3-methoxy-1H-indazol-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones and their derivatives.[8] This protocol adapts the reaction for the creation of a thioxo-pyrimidine derivative, a scaffold of significant interest in medicinal chemistry.

Scientific Principle and Rationale

This one-pot, three-component reaction involves the acid-catalyzed condensation of the indazole aldehyde, ethyl acetoacetate (a β-ketoester), and thiourea. The mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and thiourea. This is followed by the nucleophilic addition of the ethyl acetoacetate enolate and subsequent cyclization and dehydration to yield the final tetrahydropyrimidine ring. The use of a catalytic amount of hydrochloric acid is crucial to accelerate the condensation and dehydration steps.

Caption: Cascade reaction for fused heterocycle synthesis.

Detailed Experimental Protocol

Protocol ID: HET-FUS-01 (Adapted from Lu et al., Org. Biomol. Chem.) [9]

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | This compound | 1.0 eq (e.g., 0.5 mmol, 88 mg) |

| Reagents | Substituted Propargylic Amine | 1.2 eq (e.g., 0.6 mmol) |

| Solvent | Toluene or Ethanol | 2.0 mL |

| Temperature | Reflux (80-110 °C) | Solvent dependent |

| Reaction Time | 12-24 hours | Monitor by TLC |

| Typical Yield | 60-85% | Substrate dependent |

Step-by-Step Procedure:

-

To a 10 mL screw-cap vial containing a magnetic stir bar, add this compound (88 mg, 0.5 mmol) and the desired propargylic amine (0.6 mmol).

-

Add the solvent (Toluene or Ethanol, 2.0 mL).

-

Seal the vial tightly and place it in a preheated oil bath at the reflux temperature of the chosen solvent.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to afford the pure pyrazino[1,2-b]indazole product.

Conclusion

This compound has been demonstrated to be a powerful and versatile precursor for the synthesis of diverse and medicinally relevant heterocyclic systems. The protocols detailed herein—for the construction of substituted pyridines, pyrimidines, and fused pyrazinoindazoles—showcase a range of modern synthetic strategies from classic multi-component reactions to elegant catalyst-free cascades. By understanding the underlying principles and applying these robust experimental procedures, researchers can efficiently generate novel molecular entities for further investigation in drug discovery and materials science.

References

-

Title: Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (via PMC) URL: [Link]

-

Title: Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

-

Title: Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Source: Molecules (via PMC) URL: [Link]

-

Title: An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Source: RSC Advances (via PMC) URL: [Link]

-

Title: One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]

-

Title: Knoevenagel condensation. Source: Wikipedia URL: [Link]

-

Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Source: Der Pharma Chemica URL: [Link]

-

Title: Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Source: Molecules (via PMC) URL: [Link]

-

Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Source: Growing Science URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 5. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3-Methoxy-1H-indazole-5-carboxaldehyde in Aqueous Media

Disclaimer: Specific experimental solubility data for 3-Methoxy-1H-indazole-5-carboxaldehyde (CAS: 1199256-13-7) is not extensively available in peer-reviewed literature.[1] This guide is formulated based on the general principles of medicinal chemistry, the known behavior of structurally similar indazole and heterocyclic aldehyde compounds, and established pharmaceutical formulation techniques.[2][3][4][5] The following troubleshooting advice and protocols should be considered as a starting framework, adaptable to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in my aqueous buffer (e.g., PBS), but it's not dissolving. Why is this happening?

A1: Based on its chemical structure, this compound is predicted to have low aqueous solubility. The molecule possesses a largely hydrophobic bicyclic indazole core. While the methoxy and aldehyde groups provide some polarity, the overall character of the molecule is lipophilic, leading to poor interactions with water. This is a common challenge with many heterocyclic compounds used in drug discovery.[6][7]

Q2: What is the first and simplest thing I should try to get it into solution?